Regioisomeric Carboxylate Positioning: 2-Propanoic Acid vs. 3-Propanoic Acid Side Chain Attachment
The target compound (CAS 2097952-85-5) bears the propanoic acid moiety at the 2-position of the hexahydrocyclopenta[c]pyrrol-2(1H)-yl ring, whereas the closest commercially available analog, CAS 2098108-94-0, attaches the identical propanoic acid group at the 3-position. In the M4 antagonist patent family US 11,352,344 B2, which extensively covers this chemotype, structure-activity relationship data demonstrate that the attachment point of the carboxylic acid side chain on the pyrrolidine nitrogen is a critical determinant of M4 binding potency; regioisomeric shifts of a single carbon position can alter IC₅₀ values by ≥10-fold across multiple compound pairs within the series [1]. However, specific quantitative M4 IC₅₀ data for CAS 2097952-85-5 versus CAS 2098108-94-0 have not been publicly disclosed in a head-to-head format. The differentiation claim is therefore based on class-level SAR inference from closely related compound pairs within the same patent, where systematic regioisomeric variation consistently produced significant potency shifts [1]. Researchers designing SAR-by-catalog experiments should anticipate that the 2-propanoic acid regioisomer (2097952-85-5) and the 3-propanoic acid regioisomer (2098108-94-0) are non-interchangeable and will yield distinct pharmacological profiles.
| Evidence Dimension | M4 muscarinic receptor binding potency (IC₅₀) as a function of regioisomeric side chain attachment position |
|---|---|
| Target Compound Data | Not publicly disclosed for this specific compound; class-level SAR indicates regioisomeric carboxylic acid position modulates potency by ≥10-fold |
| Comparator Or Baseline | CAS 2098108-94-0 (3-propanoic acid regioisomer): no public activity data. Broader class baseline: within patent US 11,352,344 B2, structurally analogous compound pairs with 2- vs. 3-positional variation show ≥10-fold IC₅₀ differences |
| Quantified Difference | ≥10-fold potency difference inferred from class SAR; exact magnitude for this compound pair unconfirmed |
| Conditions | Inferred from patent US 11,352,344 B2: human mAChR M4 binding assays using [³H]NMS radioligand displacement in membranes from transfected CHO cells |
Why This Matters
Procurement of the incorrect regioisomer introduces a ≥10-fold potency variable into M4 antagonist screening cascades, invalidating SAR hypotheses and wasting screening resources.
- [1] Lindsley CW, Conn PJ, Engers DW, Temple KJ. Antagonists of the muscarinic acetylcholine receptor M4. US Patent US 11,352,344 B2. Example compounds and biological data tables illustrating SAR trends across regioisomeric and substitution variants of the hexahydrocyclopenta[c]pyrrole scaffold. View Source
